molecular formula C8H6Cl2O2S B6163369 2,6-dichloro-4-(methylsulfanyl)benzoic acid CAS No. 2145093-98-5

2,6-dichloro-4-(methylsulfanyl)benzoic acid

Cat. No.: B6163369
CAS No.: 2145093-98-5
M. Wt: 237.1
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Description

2,6-Dichloro-4-(methylsulfanyl)benzoic acid is a high-quality chemical reagent intended for research applications and use as a synthetic intermediate. This compound features a benzoic acid core structure that is selectively functionalized with chlorine atoms at the 2 and 6 positions and a methylsulfanyl (or methylthio) group at the 4 position, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research . The compound is supplied with a minimum purity of 95% and is recommended to be stored refrigerated between 2-8°C to ensure stability . Researchers utilize this specific substitution pattern to develop more complex molecules, particularly in the synthesis of potential pharmaceutical candidates and agrochemicals. The presence of the methylsulfanyl group offers a site for further chemical modification, such as oxidation to sulfoxide or sulfone analogs, expanding its utility in structure-activity relationship (SAR) studies . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Please handle with care and consult the product's Safety Data Sheet (SDS) prior to use. Key hazard statements include causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

CAS No.

2145093-98-5

Molecular Formula

C8H6Cl2O2S

Molecular Weight

237.1

Purity

95

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Strategic Approaches for 2,6 Dichloro 4 Methylsulfanyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2,6-dichloro-4-(methylsulfanyl)benzoic acid reveals several plausible disconnection points, each suggesting a different strategic approach to its synthesis. The primary disconnections involve the carbon-halogen, carbon-sulfur, and carbon-carbon bonds associated with the carboxylic acid group.

Halogenation Strategies for Aromatic Systems

A key retrosynthetic step involves the disconnection of the two chlorine atoms, suggesting a late-stage double chlorination of a 4-(methylsulfanyl)benzoic acid precursor. The directing effects of the existing substituents are crucial in this approach. The carboxylic acid group is a meta-director, while the methylsulfanyl group is an ortho-, para-director. Due to the para-position being occupied, the methylsulfanyl group would direct chlorination to the ortho positions (3 and 5). However, achieving dichlorination exclusively at the 2 and 6 positions ortho to the carboxylic acid group on a 4-(methylsulfanyl)benzoic acid precursor is challenging due to these competing directing effects.

A more viable strategy would involve the chlorination of a precursor where the directing groups favor the desired 2,6-disubstitution pattern. For instance, starting with p-toluenesulfonic acid, chlorination can be directed to the positions ortho to the activating methyl group, followed by desulfonation to yield 2,6-dichlorotoluene. This intermediate can then be further functionalized. Another approach involves the ortho-C-H halogenation of benzoic acids, potentially guided by a directing group. Recent advancements have seen the use of transition metal catalysts, such as palladium and ruthenium, to achieve meta-C–H halogenation of aniline and benzoic acid derivatives, which could be adapted for specific ortho-halogenation with appropriate directing groups. nih.govsemanticscholar.orgrsc.orgnih.govresearchgate.net

Table 1: Comparison of Potential Halogenation Strategies

StrategyPrecursorPotential ReagentsKey Challenges
Direct Chlorination4-(methylsulfanyl)benzoic acidCl₂, Lewis Acid (e.g., FeCl₃, AlCl₃)Competing directing effects leading to a mixture of isomers.
Chlorination-Desulfonationp-Toluene sulfonic acidCl₂, Lewis Acid; then H₂SO₄/H₂OMulti-step process, potential for side reactions.
Directed ortho-HalogenationSubstituted Benzoic AcidIr or Ru catalysts, Halogen SourceCatalyst cost and optimization for specific substrate.

Thioether Formation via Nucleophilic Substitution or Electrophilic Sulfanylation

Another critical disconnection is the carbon-sulfur bond of the methylsulfanyl group. This suggests two primary forward strategies: nucleophilic aromatic substitution (SNA r) or the formation of the thioether from a corresponding thiol.

In an SNA r approach, a 2,6-dichlorobenzoic acid derivative with a suitable leaving group at the 4-position (e.g., fluorine or a nitro group) could react with a methylthiolate nucleophile (CH₃S⁻). The success of this reaction is highly dependent on the activation of the aromatic ring by the electron-withdrawing chloro and carboxyl groups. nih.govmasterorganicchemistry.comacsgcipr.orglibretexts.org

Alternatively, and more commonly, the synthesis could proceed through a 4-mercaptobenzoic acid derivative. The thiol group can be introduced via several methods, including the reduction of a sulfonyl chloride or the Newman-Kwart rearrangement. Once the 2,6-dichloro-4-mercaptobenzoic acid is formed, a simple S-methylation using a reagent like methyl iodide or dimethyl sulfate in the presence of a base would yield the final product.

Carboxylic Acid Functionalization Methods

The final key disconnection involves the carboxylic acid group. This suggests that a 2,6-dichloro-4-(methylsulfanyl)toluene precursor could be oxidized to the corresponding benzoic acid. This is a common and often high-yielding transformation. Various oxidizing agents can be employed, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or catalytic oxidation systems. google.comresearchgate.netmdpi.com The choice of oxidant must be compatible with the other functional groups present, particularly the easily oxidizable methylsulfanyl group. Milder oxidation conditions might be necessary to prevent oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone.

Multistep Synthesis Routes and Optimization Studies

Based on the retrosynthetic analysis, several multi-step synthetic routes can be proposed. A plausible and convergent route would likely start from a readily available substituted toluene.

One potential route begins with 2,6-dichlorotoluene, which can be synthesized via various methods, including the Sandmeyer reaction of 2-amino-6-chlorotoluene or the chlorination of p-toluenesulfonyl chloride followed by desulfonation. chemicalbook.comresearchgate.netguidechem.comnih.govpatsnap.com The 2,6-dichlorotoluene could then undergo nitration at the 4-position, followed by reduction of the nitro group to an amine, diazotization, and subsequent introduction of the methylsulfanyl group via reaction with a suitable sulfur reagent. The final step would be the oxidation of the methyl group to a carboxylic acid.

Exploration of Catalyst Systems in Key Reaction Steps

The efficiency of several steps in the proposed syntheses can be significantly enhanced by the careful selection of catalyst systems.

Halogenation: Lewis acids such as FeCl₃ and AlCl₃ are standard catalysts for electrophilic aromatic chlorination. researchgate.net For directed C-H halogenation, iridium and ruthenium complexes have shown promise in achieving high regioselectivity. semanticscholar.orgresearchgate.net

Oxidation: The liquid-phase oxidation of substituted toluenes to benzoic acids is often catalyzed by transition metal salts, such as those of cobalt and manganese, often in the presence of a bromine source. google.comresearchgate.net The choice of catalyst can influence the reaction rate and selectivity, minimizing over-oxidation or side reactions.

Table 2: Catalyst Systems for Key Transformations

Reaction StepCatalyst SystemTypical Conditions
Aromatic ChlorinationFeCl₃ or AlCl₃Cl₂, solvent (e.g., CCl₄)
Directed C-H Halogenation[Ir(cod)Cl]₂ / ligandHalogen source, solvent
Toluene OxidationCo(OAc)₂ / Mn(OAc)₂ / NaBrAcetic acid, O₂ (air), high temperature

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for maximizing yield and purity.

Halogenation: The polarity of the solvent can influence the rate and selectivity of electrophilic halogenation. Non-polar solvents are often preferred to minimize side reactions.

Nucleophilic Aromatic Substitution: For SNA r reactions, polar aprotic solvents like DMF, DMSO, or THF are typically used to solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. researchgate.net

Oxidation: In the catalytic oxidation of toluenes, acidic solvents like acetic acid are commonly employed as they can stabilize the catalytic species and the reaction intermediates. google.com

Optimization of reaction parameters such as temperature, reaction time, and reactant stoichiometry is essential for each step to ensure high conversion and minimize the formation of byproducts. For instance, in the chlorination of toluene derivatives, controlling the temperature is crucial to prevent polychlorination and isomerization. Similarly, in the oxidation step, the concentration of the catalyst and the partial pressure of oxygen need to be carefully controlled to achieve the desired selectivity for the carboxylic acid over other oxidation products.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for pharmaceutical intermediates like this compound is increasingly guided by the principles of green chemistry to enhance sustainability, safety, and efficiency. Green chemistry is a framework that encourages the design of chemical products and processes to minimize the use and generation of hazardous substances. acs.orgnih.gov The application of these principles aims to reduce the environmental impact and improve the economic viability of chemical manufacturing. researchgate.net

The twelve core principles of green chemistry provide a cohesive set of guidelines for chemists and chemical engineers. acs.orgwjpmr.com These principles include waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalysis over stoichiometric reagents. acs.orgnih.gov In the context of synthesizing a complex molecule such as this compound, these principles are applied to create more environmentally benign and cost-effective processes. A key metric used to evaluate the environmental footprint of a process is the E-factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. The pharmaceutical industry historically has a high E-factor, often ranging from 25 to over 100, indicating significant waste generation. gcande.org Adopting green chemistry principles is crucial for lowering this value.

For instance, traditional syntheses might involve multi-step processes with protection and deprotection steps, which generate significant waste. A green chemistry approach would prioritize reducing the number of derivatization steps. nih.gov The choice of solvents is also critical; replacing hazardous organic solvents with safer alternatives like water or greener solvents reduces both environmental harm and operational risks. nih.gov Furthermore, designing for energy efficiency by conducting reactions at ambient temperature and pressure can substantially lower the energy requirements and associated costs of the synthesis. acs.orgnih.gov Catalytic reagents are preferred over stoichiometric ones as they are used in smaller quantities and can be recycled, thus minimizing waste. nih.gov

PrincipleDescriptionRelevance in SynthesisPreventionIt is better to prevent waste than to treat or clean it up after it has been created. acs.orgnih.govDesigning routes with fewer steps and higher yields to minimize byproduct formation.Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgChoosing reaction types (e.g., additions, rearrangements) that incorporate most atoms from the reactants into the product.Less Hazardous Chemical SynthesesWherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. acs.orgAvoiding toxic reagents like heavy metals or hazardous solvents in favor of safer alternatives.Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. acs.orgReplacing chlorinated solvents with water, ethanol, or supercritical fluids.Design for Energy EfficiencyEnergy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. acs.orgnih.govDeveloping reactions that proceed under mild conditions to reduce heating or cooling costs.CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.govUsing catalysts to improve reaction rates and selectivity, reducing the need for excess reagents and purification steps.

Novel Synthetic Pathways and Method Development

The development of novel synthetic pathways for this compound focuses on improving efficiency, safety, and sustainability. Modern approaches such as one-pot synthesis, flow chemistry, and biocatalysis offer significant advantages over traditional batch methods.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. wuxiapptec.com This methodology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency compared to traditional batch processing. wuxiapptec.com

Many synthetic steps leading to intermediates like this compound involve hazardous reagents or highly exothermic reactions, such as chlorination or nitration. Flow chemistry is particularly well-suited for such transformations. beilstein-journals.org The small reactor volumes and high surface-area-to-volume ratios allow for efficient heat dissipation, mitigating the risk of thermal runaways. wuxiapptec.com Unstable or hazardous intermediates can be generated and consumed in situ, avoiding their accumulation and isolation. nih.gov For example, the synthesis of related fluorinated N-F reagents from 2,6-dichloropyridine (B45657) has been successfully demonstrated using continuous flow technology, highlighting the applicability of this approach to reactions involving 2,6-dichloro-substituted aromatic rings. researchgate.net

ParameterBatch ChemistryFlow ChemistryHeat TransferLimited by surface area, poor for large volumes.Excellent due to high surface-area-to-volume ratio. wuxiapptec.comSafetyHigher risk with hazardous reagents and exotherms due to large volumes.Inherently safer with small reactor volumes and better process control. wuxiapptec.comnih.govMixingCan be inefficient and non-uniform, especially on scale-up.Rapid and efficient mixing, leading to better reproducibility. wuxiapptec.comScalabilityOften requires re-optimization of reaction conditions.More straightforward scale-up by running the system for longer or using parallel reactors.Reaction ConditionsLimited range of accessible temperatures and pressures.Enables access to extreme conditions (high temperature/pressure) safely. wuxiapptec.com

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. While no direct biocatalytic route to this compound has been reported, the potential for such methods exists based on studies of similar molecules. Enzymes have demonstrated the ability to act on halogenated aromatic substrates. For instance, the synthesis of moclobemide, a pharmaceutical, has been achieved using the enzyme McbA to catalyze amide bond formation starting from para-chlorobenzoic acid. nih.govresearchgate.net This indicates that enzymes can tolerate and process chlorinated benzoic acid structures.

Furthermore, biocatalysis has been effectively used to create chiral intermediates for other drugs containing a dichlorinated phenyl ring, such as the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl) ethyl alcohol, an intermediate for the anti-cancer drug crizotinib. nih.gov These examples suggest that future research could lead to the development of enzymes capable of catalyzing specific steps in the synthesis of this compound, such as selective oxidations or group transfers, under environmentally benign aqueous conditions.

Scale-Up Considerations for Academic and Industrial Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that must be carefully managed. Key considerations include process safety, thermal management, reagent handling, and purification.

Safety and Handling of Hazardous Reagents : Industrial syntheses often employ hazardous materials such as thionyl chloride, strong acids (e.g., nitric acid), and chlorine gas. google.comgoogle.comgoogleapis.com On a large scale, the risks associated with handling these substances increase significantly. Robust engineering controls, such as closed systems and scrubbers, are necessary to ensure safe operation. The use of flow chemistry can be a key strategy to mitigate these risks by generating and consuming hazardous intermediates on demand. nih.gov

Thermal Management : Many reactions in the synthetic sequence, particularly chlorination and oxidation steps, are highly exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature spikes, resulting in side reactions, product degradation, and potential thermal runaway. Effective heat management is critical and often requires specialized reactors with efficient cooling systems. Continuous flow reactors offer a significant advantage here due to their superior heat transfer capabilities. wuxiapptec.com

Process Optimization and Efficiency : Achieving high yield and purity on a large scale requires careful optimization of all reaction parameters. This includes reagent stoichiometry, reaction time, temperature, and agitation. The goal is to maximize throughput while minimizing waste and energy consumption, aligning with green chemistry principles.

Work-up and Purification : Isolation and purification of the final product on an industrial scale must be efficient and scalable. This typically involves crystallization, filtration, and drying. The choice of solvent for crystallization is crucial for obtaining the desired purity and crystal form while also considering solvent recovery and recycling to minimize waste and cost.

Iii. Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 4 Methylsulfanyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of these reactions are highly dependent on the nature of the substituents already present on the ring.

Regioselectivity and Steric Hindrance Effects

In 2,6-dichloro-4-(methylsulfanyl)benzoic acid, the aromatic ring has two available positions for substitution, at C3 and C5. The directing effects of the existing substituents determine where an incoming electrophile will attack.

-Cl (Chloro): Halogens are deactivating yet ortho, para-directing. In this molecule, the positions ortho to the chlorine atoms are already substituted.

-COOH (Carboxylic Acid): This is a deactivating and meta-directing group. The positions meta to the carboxylic acid are C3 and C5.

-SCH3 (Methylsulfanyl): The thioether group is an activating and ortho, para-directing group due to the ability of the sulfur atom to donate electron density to the ring through resonance. The positions ortho to the methylsulfanyl group are C3 and C5.

The directing effects of the carboxylic acid and methylsulfanyl groups are therefore synergistic, both directing incoming electrophiles to the C3 and C5 positions. However, the bulky chlorine atoms at the C2 and C6 positions create significant steric hindrance around these sites, which could influence the approach of the electrophile and potentially affect the reaction rate.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

Displacement of Halogen Atoms

The chlorine atoms at the C2 and C6 positions of this compound are potential leaving groups in SNAr reactions. The success of such a displacement depends on the activation of the ring towards nucleophilic attack. The carboxylic acid group and the other chlorine atom are electron-withdrawing and are positioned ortho and para to each of the chlorine atoms, which should facilitate nucleophilic attack.

Role of the Thioether Group in Activating the Aromatic Ring

While the thioether group is generally considered an activating group for electrophilic substitution, its role in nucleophilic aromatic substitution is more complex. The sulfur atom can be oxidized to a sulfoxide (B87167) (-SOCH3) or a sulfone (-SO2CH3). These oxidized forms are strongly electron-withdrawing and would significantly activate the ring towards nucleophilic attack, particularly at the ortho and para positions. Therefore, oxidation of the methylsulfanyl group could be a strategy to enhance the reactivity of this compound in SNAr reactions.

Oxidation Reactions of the Thioether Moiety

The sulfur atom of the methylsulfanyl group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidation reactions are of significant interest as they can modulate the electronic properties and biological activity of the molecule.

Sulfoxide and Sulfone Formation

The oxidation of the thioether to a sulfoxide represents the first level of oxidation, while further oxidation yields the sulfone. This stepwise oxidation allows for the selective synthesis of either the sulfoxide or the sulfone by careful choice of the oxidant and reaction conditions. A variety of oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst. Other reagents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and periodates. jchemrev.com The use of urea-hydrogen peroxide and phthalic anhydride (B1165640) provides a metal-free method for the oxidation of sulfides to sulfones. organic-chemistry.org

Controlled Oxidation Methodologies

Achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone requires careful control of the reaction conditions. This can be accomplished by using a stoichiometric amount of the oxidizing agent or by employing milder oxidants. For example, using one equivalent of an oxidant like sodium meta-periodate can favor the formation of the sulfoxide. jchemrev.com The use of specific catalytic systems can also enhance selectivity. For instance, certain metal-based catalysts in combination with hydrogen peroxide can selectively produce sulfoxides. organic-chemistry.org The choice of solvent and temperature also plays a crucial role in controlling the outcome of the oxidation reaction.

Table 2: General Conditions for Thioether Oxidation

Oxidizing SystemProductGeneral ConditionsReference
m-CPBA (1 equiv.)SulfoxideDichloromethane, 0 °C to room temperature jchemrev.com
m-CPBA (>2 equiv.)SulfoneDichloromethane, room temperature organic-chemistry.org
H₂O₂ / Acetic AcidSulfoneReflux organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideSulfoneEthyl acetate organic-chemistry.org
Sodium meta-periodateSulfoxideMethanol/Water jchemrev.com

Metal-Catalyzed Coupling Reactions

The two chlorine atoms on the aromatic ring of this compound serve as reactive handles for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of derivatives. The reactivity of the chloro groups can be influenced by the electronic nature of the other substituents on the ring.

Suzuki, Stille, Heck, and Sonogashira Coupling with Halogen Sites

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organohalide. For a substrate like this compound, this reaction would typically be performed on the corresponding ester to avoid complications with the free carboxylic acid. The reaction of a 2,6-dihaloaryl compound with a boronic acid or its ester in the presence of a palladium catalyst and a base can lead to mono- or di-substituted products, depending on the stoichiometry of the reagents and the reaction conditions. For example, the Suzuki-Miyaura reaction of 2,6-dichloropyridine (B45657) with an excess of an alkyl boronic pinacol (B44631) ester in the presence of a palladium catalyst and a strong base like lithium tert-butoxide can lead to the formation of the exhaustively coupled product. prepchem.com

The Stille coupling involves the reaction of an organotin compound with an organohalide, also catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups. Similar to the Suzuki coupling, the reaction with this compound would likely be performed on an ester derivative to achieve selective coupling at the C-Cl bonds. wikipedia.org

The Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction provides a means to introduce vinyl groups at the positions of the chlorine atoms. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.govsctunisie.org For dichlorinated substrates, regioselectivity can be an issue, but conditions can often be optimized to favor a particular product.

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of arylalkynes. The reaction of this compound or its ester with a terminal alkyne under Sonogashira conditions would be expected to yield mono- or di-alkynylated products. rsc.orglibretexts.org The reactivity of the C-Cl bonds in Sonogashira coupling is generally lower than that of C-Br or C-I bonds, often requiring more forcing conditions or specialized catalyst systems. googleapis.com

Table 3: Overview of Metal-Catalyzed Coupling Reactions for Dihaloaryl Substrates

ReactionCoupling PartnerCatalyst SystemGeneral ProductReference
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., K₂CO₃, LiOtBu)Aryl-Aryl or Aryl-Alkyl prepchem.com
StilleOrganotin Reagent (e.g., R-SnBu₃)Pd Catalyst (e.g., Pd(PPh₃)₄)Aryl-Aryl or Aryl-Alkyl wikipedia.org
HeckAlkene (e.g., Styrene)Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., Et₃N)Substituted Alkene nih.gov
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) + Cu(I) salt (e.g., CuI) + Base (e.g., Et₃N)Arylalkyne wikipedia.org

C-S Cross-Coupling Reactions

No published studies detailing the C-S cross-coupling reactions of this compound were identified. Research in this area would be necessary to determine suitable catalytic systems, reaction conditions, and the scope of potential thiol coupling partners for this sterically hindered aryl halide.

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current scientific literature. Experimental determination of rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy of reaction would be required to provide a quantitative understanding of its chemical behavior.

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment of individual atoms.

While one-dimensional (¹H and ¹³C) NMR provides initial data on the number and type of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For 2,6-dichloro-4-(methylsulfanyl)benzoic acid, the two aromatic protons (H3 and H5) are separated by four bonds and would not show a correlation to each other. The methyl protons are also isolated. Therefore, a COSY spectrum would primarily show diagonal peaks with no cross-peaks, confirming the absence of vicinal or geminal protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH). sdsu.edu This is instrumental in assigning the chemical shifts of protonated carbons. For the target molecule, HSQC would show correlations between the methyl protons and the methyl carbon, as well as between each of the two aromatic protons and their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR technique for structural elucidation, as it reveals long-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu This allows for the connection of molecular fragments, especially around quaternary (non-protonated) carbons.

Key expected HMBC correlations for this compound include:

The methyl protons of the -SCH₃ group would show a correlation to the aromatic carbon C4.

The aromatic protons (H3/H5) would show correlations to the adjacent quaternary carbons (C2, C4, C6) and the carboxylic carbon (C7).

The acidic proton of the carboxylic acid (-COOH), if observable, would correlate to the carbonyl carbon (C7) and the ipso-carbons of the ring (C1, C2, and C6).

The following table summarizes the expected 2D NMR correlations that would be used to confirm the structure.

Proton (¹H) SignalExpected HSQC Correlation (¹JCH)Expected Key HMBC Correlations (²JCH, ³JCH)
Aromatic (H3/H5)Aromatic CH (C3/C5)C1, C2, C4, C6, C7 (Carbonyl)
Methyl (-SCH₃)Methyl C (-SCH₃)Aromatic C4
Carboxylic Acid (-COOH)NoneC1, C2, C6, C7 (Carbonyl)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science. Each polymorph can have different physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. nih.gov Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can distinguish between different crystal forms because the subtle differences in molecular packing and intermolecular interactions in each polymorph lead to distinct chemical environments for the carbon atoms. irispublishers.comnih.gov These differences manifest as variations in chemical shifts or the splitting of signals in the ¹³C spectrum. For this compound, the presence of different polymorphs could be identified by comparing their ¹³C CP/MAS spectra, where shifts in the peaks corresponding to the aromatic and carbonyl carbons would be particularly indicative of changes in the crystalline environment.

The table below illustrates hypothetical ¹³C chemical shift data for two distinct polymorphs of the compound as would be detected by ssNMR.

Carbon AssignmentHypothetical Shift (ppm) - Form IHypothetical Shift (ppm) - Form II
C=O168.2170.5
C-Cl135.4135.9
C-S142.1141.5
C-H128.9129.3
S-CH₃14.815.1

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the confident determination of the elemental formula. The presence of two chlorine atoms in this compound would produce a characteristic isotopic pattern (M, M+2, M+4) in a ratio of approximately 9:6:1, which serves as a clear diagnostic feature.

The table below details the calculated exact masses for the molecule and common adducts that would be observed via HRMS.

Ion SpeciesFormulaCalculated Exact Mass (Da)Hypothetical Observed Mass (Da)
[M]⁺•C₈H₆³⁵Cl₂O₂S235.94656235.9468
[M+H]⁺C₈H₇³⁵Cl₂O₂S236.95438236.9546
[M+Na]⁺C₈H₆³⁵Cl₂O₂SNa258.93630258.9365

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns, typically using techniques like electron ionization (EI) or collision-induced dissociation (CID). The fragmentation of this compound is expected to follow predictable pathways for aromatic carboxylic acids. docbrown.infolibretexts.org

Common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of the carboxyl group (•COOH): [M - 45]⁺, leading to a dichlorophenyl methyl sulfide (B99878) cation.

Loss of a methyl radical (•CH₃): [M - 15]⁺ from the thioether moiety.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the carboxylic acid. A common strategy is esterification, for example, converting the carboxylic acid to its methyl ester. This modification alters the fragmentation pattern but facilitates chromatographic separation.

The table below lists the predicted major fragments for the underivatized molecule.

Proposed Fragment IonFormulam/z (for ³⁵Cl)Neutral Loss
[M - OH]⁺C₈H₅Cl₂OS219•OH
[M - COOH]⁺C₇H₅Cl₂S191•COOH
[M - CH₃]⁺C₇H₃Cl₂O₂S221•CH₃

X-ray Crystallography and Single Crystal Diffraction Methodologies

The table below presents a set of hypothetical but plausible crystallographic data parameters for the compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541
b (Å)12.332
c (Å)9.785
β (°)105.6
Volume (ų)992.4
Z (Molecules/unit cell)4
R-factor0.045

Crystal Packing and Intermolecular Interactions

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would be the definitive method to elucidate its crystal packing and the network of intermolecular interactions. In the solid state, benzoic acid derivatives commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups.

It is anticipated that the crystal packing of this compound would be significantly influenced by a variety of weak and strong intermolecular forces. Beyond the primary carboxylic acid dimerization, other potential interactions would include:

Halogen Bonding: The two chlorine atoms at the 2 and 6 positions are potential halogen bond donors. They could interact with electronegative atoms, such as the oxygen atoms of the carboxylic acid or the sulfur atom of the methylsulfanyl group of neighboring molecules.

C-H···O and C-H···π Interactions: The aromatic and methyl protons can act as weak hydrogen bond donors to the oxygen atoms of the carboxyl group or the π-system of the benzene (B151609) ring.

Sulfur-involved Interactions: The sulfur atom of the methylsulfanyl group could participate in various non-covalent interactions, including S···O or S···Cl contacts.

A Hirshfeld surface analysis could be employed to visualize and quantify these intermolecular contacts, providing percentages of different types of interactions that contribute to the crystal packing.

Co-crystallization Strategies for Structural Modification

Co-crystallization is a well-established technique for modifying the physicochemical properties of a molecule by introducing a second molecular component (a coformer) into the crystal lattice. For this compound, this strategy could be employed to alter its solid-state structure and properties.

The design of co-crystals would be guided by the principles of supramolecular chemistry, targeting robust and predictable intermolecular synthons. Given the carboxylic acid functional group, suitable coformers would likely be molecules containing complementary functional groups, such as:

Pyridine and other aromatic nitrogen-containing derivatives: These can form strong O-H···N hydrogen bonds with the carboxylic acid.

Amides: Primary and secondary amides can act as both hydrogen bond donors and acceptors, potentially forming heterosynthons with the carboxylic acid group.

Other carboxylic acids: This could lead to the formation of heterodimers.

Alcohols: These can form O-H···O hydrogen bonds with the carboxylic acid.

The selection of a coformer would also consider the potential for other interactions, such as halogen bonding with the chlorine substituents. The resulting co-crystals would be characterized by single-crystal X-ray diffraction to confirm their formation and analyze the new network of intermolecular interactions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques would provide a vibrational fingerprint of the compound.

The expected characteristic vibrational frequencies would include:

O-H Stretching: A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretching: A strong, sharp band in the IR spectrum, usually found between 1680 and 1710 cm⁻¹ for a dimeric carboxylic acid.

C-O Stretching and O-H Bending: These vibrations would appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

C-Cl Stretching: The carbon-chlorine stretching vibrations would be expected in the lower frequency region of the spectrum.

S-C Stretching: The methyl-sulfur stretching vibration typically gives rise to a weak to medium intensity band.

Aromatic C-H and C=C Stretching: These would be observed in their characteristic regions of the IR and Raman spectra.

Computational methods, such as Density Functional Theory (DFT), could be used to calculate the theoretical vibrational frequencies. A comparison between the experimental and calculated spectra would aid in the precise assignment of the observed vibrational bands.

A hypothetical table of the main vibrational modes is presented below.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
ν(O-H)2500-3300Carboxylic Acid (dimer)
ν(C=O)1680-1710Carboxylic Acid (dimer)
δ(O-H)1300-1440Carboxylic Acid
ν(C-O)1210-1320Carboxylic Acid
ν(C-Cl)600-800Aryl Halide
ν(S-C)600-750Thioether
ν(C=C)1450-1600Aromatic Ring
ν(C-H)3000-3100Aromatic Ring
ν(C-H)2850-2960Methyl Group

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD or VCD spectrum.

However, if a chiral derivative of this compound were to be synthesized, for example, by introducing a chiral center elsewhere in the molecule or by resolving a chiral atropisomer (if one were to exist), then chiroptical spectroscopy would be a valuable tool for its stereochemical characterization. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the chiral centers, often with the aid of quantum chemical calculations.

V. Theoretical and Computational Investigations of 2,6 Dichloro 4 Methylsulfanyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for providing insights into the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a powerful tool for predicting the optimized molecular geometry and various electronic properties.

Furthermore, DFT provides insights into the electronic properties by calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich methylsulfanyl group and the benzene (B151609) ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid and chloro substituents.

A molecular electrostatic potential (MEP) map could also be generated to visualize the charge distribution and identify sites for intermolecular interactions.

Table 1: Representative Predicted Geometrical Parameters for 2,6-dichloro-4-(methylsulfanyl)benzoic acid using DFT

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C-S Bond Length~1.77 Å
C=O Bond Length~1.21 Å
O-H Bond Length~0.97 Å
Dihedral Angle (Ring-COOH)20-40°

Note: These are illustrative values based on typical DFT calculations for similar molecules and are not specific calculated data for this compound.

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, calculations would predict the chemical shifts of the aromatic protons, the methyl protons of the methylsulfanyl group, and the carboxylic acid proton. These theoretical predictions are instrumental in assigning the signals in experimentally obtained spectra.

IR Spectroscopy: DFT calculations can also be used to compute the vibrational frequencies of the molecule. sigmaaldrich.com The resulting theoretical infrared (IR) spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For instance, the O-H stretch of the carboxylic acid, the C=O stretch, the C-Cl stretches, and the C-S stretch would all have predictable frequency ranges. Comparing the computed spectrum with an experimental one can aid in the structural confirmation of the compound.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRδ (Aromatic H)7.0-8.0 ppm
δ (SCH₃)2.4-2.6 ppm
δ (COOH)10.0-13.0 ppm
IRν (O-H stretch)~3000 cm⁻¹ (broad)
ν (C=O stretch)~1700 cm⁻¹
ν (C-Cl stretch)700-800 cm⁻¹
UV-Visλmax250-300 nm

Note: These are representative values based on computational studies of similar aromatic compounds and are not specific calculated data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. unimi.it

For a flexible molecule like this compound, which has rotational freedom around the C-COOH and C-S bonds, MD simulations can be used to explore its conformational landscape. nih.gov By simulating the molecule's motion over time, different stable and metastable conformations (rotamers) can be identified. This allows for the mapping of the potential energy surface, revealing the energy barriers between different conformations and identifying the global minimum energy structure.

The conformation of a molecule can be significantly influenced by its solvent environment. rsc.org MD simulations explicitly including solvent molecules (e.g., water, ethanol) can provide a realistic picture of how solute-solvent interactions affect the conformational preferences of this compound. researchgate.netucl.ac.uk For instance, in a polar solvent, conformations that maximize the exposure of the polar carboxylic acid group to the solvent may be favored. Hydrogen bonding between the carboxylic acid group and solvent molecules would also be a key factor to investigate.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers powerful tools for predicting the reactivity of a molecule and for studying the mechanisms of chemical reactions.

By analyzing the electronic structure and properties derived from DFT calculations, such as the distribution of frontier molecular orbitals and the MEP, one can predict the most likely sites for chemical reactions. For example, the carboxylic acid group is a primary site for acid-base reactions. The aromatic ring, influenced by the electron-withdrawing chloro and carboxylic acid groups and the electron-donating methylsulfanyl group, would have specific sites that are more or less susceptible to electrophilic aromatic substitution.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A cornerstone of computational reaction chemistry is the identification of the transition state (TS), which represents the highest energy point along the reaction pathway, and the subsequent mapping of the Intrinsic Reaction Coordinate (IRC). The IRC is the minimum energy path connecting reactants to products via the transition state, providing a detailed picture of the reaction mechanism.

For a molecule like this compound, a relevant theoretical investigation would involve studying its potential reactions, such as electrophilic aromatic substitution or reactions involving the carboxylic acid or methylsulfanyl groups. A transition state search for a hypothetical reaction, for instance, the esterification of the carboxylic acid group, would be performed using quantum chemical methods like Density Functional Theory (DFT). The process involves locating a first-order saddle point on the potential energy surface, which corresponds to the transition state.

Once the transition state geometry is optimized, an IRC calculation is performed to confirm that the located TS indeed connects the reactants (this compound and an alcohol) and the product (the corresponding ester). The IRC analysis visualizes the geometric changes of the molecule as it progresses along the reaction coordinate, detailing bond-breaking and bond-forming events.

Hypothetical IRC Profile for a Reaction:

An IRC plot for a hypothetical reaction involving this compound would typically show the energy as a function of the reaction coordinate. The peak of this profile corresponds to the transition state, with the reactants and products at lower energy minima on either side.

Interactive Table: Key geometric parameters along a hypothetical IRC for the esterification of this compound.

Reaction Coordinate C-O (Carboxylic) Bond Length (Å) O-H (Carboxylic) Bond Length (Å) C-O (Ester) Bond Formation (Å)
Reactant Complex 1.35 0.97 > 3.0
Transition State 1.45 1.20 2.10

Note: The data in this table is illustrative and represents typical changes observed in esterification reactions. Actual values would require specific quantum chemical calculations.

Activation Energy Calculations

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. It is defined as the energy difference between the transition state and the reactants. Computational chemistry provides a reliable means of calculating activation energies.

The calculation typically involves the following steps:

Optimization of Reactant and Transition State Geometries: The molecular geometries of the reactants and the transition state are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactants are at a minimum on the potential energy surface (all real frequencies) and the transition state is a first-order saddle point (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE).

Energy Calculation: The electronic energies of the reactants and the transition state are calculated at a high level of theory. The activation energy is then determined by the difference in their ZPVE-corrected energies.

The Arrhenius equation demonstrates the relationship between the activation energy and the rate constant (k) of a reaction:

k = A * exp(-Ea / RT)

Where A is the pre-exponential factor, R is the gas constant, and T is the temperature. A higher activation energy implies a slower reaction rate.

Hypothetical Activation Energies for Reactions of Substituted Benzoic Acids:

The following table presents hypothetical activation energies for a generic electrophilic substitution reaction on a series of substituted benzoic acids to illustrate the electronic effects of different substituents.

Interactive Table: Hypothetical Activation Energies (in kcal/mol) for Electrophilic Bromination.

Compound Activation Energy (Ea)
Benzoic Acid 25
4-Nitrobenzoic Acid 30
4-Methoxybenzoic Acid 22
2,6-Dichlorobenzoic Acid 28

Note: These are representative values to illustrate trends. The methylsulfanyl group is generally considered to be activating, which would likely lower the activation energy for electrophilic substitution compared to a compound with only deactivating chloro substituents.

Structure-Reactivity Relationships from a Theoretical Perspective

The reactivity of an aromatic compound is profoundly influenced by the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing chloro groups and the potentially electron-donating methylsulfanyl and carboxylic acid groups creates a complex electronic environment.

Inductive and Resonance Effects: The two chlorine atoms at the ortho positions exert strong electron-withdrawing inductive effects (-I) due to their high electronegativity. This effect deactivates the aromatic ring towards electrophilic substitution. The carboxylic acid group is also deactivating, primarily through its -I effect and its ability to withdraw electron density via resonance (-M effect). Conversely, the methylsulfanyl group at the para position can act as an electron-donating group through resonance (+M effect) by delocalizing its lone pair of electrons into the aromatic ring, although it also has a weak -I effect.

Hammett Equation: The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = σρ

Where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which depends on the nature of the reaction).

Steric Effects: The two bulky chlorine atoms in the ortho positions to the carboxylic acid group introduce significant steric hindrance. This steric crowding can influence the conformation of the carboxylic acid group, potentially affecting its acidity and reactivity. It would also sterically hinder any reactions that involve attack at the positions adjacent to the chloro groups.

Vi. Derivatization and Analog Development for Chemical Space Exploration

Design Principles for Structural Modification

The design of new analogs of 2,6-dichloro-4-(methylsulfanyl)benzoic acid is guided by established medicinal chemistry principles aimed at optimizing molecular properties.

Isosteric replacement involves substituting atoms or groups with others that have similar physical or chemical properties. This strategy is employed to modulate characteristics such as size, shape, electronics, and lipophilicity while retaining or improving desired interactions. cambridgemedchemconsulting.comscripps.edu

For the this compound scaffold, several isosteric replacements can be envisioned:

Carboxylic Acid Group: The carboxylic acid moiety can be replaced with other acidic functional groups to alter acidity (pKa) and polarity. Common isosteres for carboxylic acids include tetrazoles, phosphonic acids, and sulfonic acids. daneshyari.com These replacements can influence the molecule's ionization state and hydrogen bonding capabilities.

Thioether Linkage: The methylsulfanyl group (-SCH₃) is susceptible to oxidation. nih.gov Replacing the sulfur atom with other linkers can enhance metabolic stability in biological contexts, a strategy explored computationally for diaryl and heteroaryl thioethers. daneshyari.comnih.gov Potential isosteric replacements for the thioether linkage include an ether (-O-), a methylene (B1212753) (-CH₂-), a sulfoxide (B87167) (-SO-), or a sulfone (-SO₂-).

Aromatic Ring: The dichlorinated phenyl ring can be replaced with various heteroaromatic systems such as pyridine, thiophene, or pyrimidine. cambridgemedchemconsulting.com This modification can significantly alter the electronic distribution, polarity, and metabolic stability of the molecule.

Chlorine Atoms: The chlorine atoms can be substituted with other halogens (e.g., fluorine, bromine) or small lipophilic groups like a methyl or trifluoromethyl group. Such changes can impact the molecule's size, lipophilicity, and electronic properties. cambridgemedchemconsulting.com

The following table summarizes potential isosteric replacements for different moieties of this compound.

Moiety to be ReplacedIsosteric Replacement ExamplesPotential Impact on Properties
Carboxylic Acid (-COOH)Tetrazole, Sulfonamide, AcylsulfonamideAltered acidity, polarity, and hydrogen bonding
Thioether (-SCH₃)Ether (-OCH₃), Methylene (-CH₂CH₃), Sulfoxide (-SOCH₃), Sulfone (-SO₂CH₃)Modified metabolic stability, polarity, and geometry
Chlorine (-Cl)Fluorine (-F), Bromine (-Br), Methyl (-CH₃), Trifluoromethyl (-CF₃)Altered lipophilicity, size, and electronic effects
Phenyl RingPyridyl, Thienyl, PyrimidinylModified electronics, polarity, and metabolic profile

Scaffold hopping is a more drastic approach to analog design where the core structure (scaffold) of the molecule is replaced with a topologically different one, while maintaining the spatial arrangement of key functional groups. nih.govbhsai.org This strategy is valuable for discovering novel chemical classes with similar functional properties but potentially improved characteristics. nih.gov

Starting from the this compound core, scaffold hopping could involve replacing the dichlorinated phenyl ring with entirely different ring systems, both aromatic and non-aromatic. For instance, bicyclic systems or alternative heterocyclic cores could be employed to mimic the orientation of the carboxylic acid and methylsulfanyl groups. The goal is to identify new scaffolds that can serve as a foundation for further optimization.

Synthesis of Esters, Amides, and Hydrazides

The carboxylic acid group of this compound is a prime site for derivatization to form esters, amides, and hydrazides. These derivatives often exhibit altered solubility, and reactivity.

Esters: Esterification of this compound can be achieved through standard methods such as Fischer esterification with an alcohol in the presence of an acid catalyst, or by reaction of the corresponding acyl chloride with an alcohol. A patent describes the synthesis of this compound ethyl ester.

Amides: Amide synthesis typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. ipinnovative.comnih.govprepchem.comprepchem.com A general method for the synthesis of 2,6-dichlorobenzamides involves reacting 2,6-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. ipinnovative.comnih.govprepchem.comprepchem.com

Hydrazides: Hydrazides are commonly synthesized by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate. mdpi.comnih.govbiointerfaceresearch.com Alternatively, the acyl chloride can be reacted with hydrazine. These hydrazides can serve as precursors for the synthesis of more complex heterocyclic systems like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. rsc.orgnih.gov

The following table outlines general synthetic routes to these derivatives.

DerivativeGeneral Synthetic MethodReactants
EsterFischer EsterificationThis compound, Alcohol, Acid catalyst
AmideAcyl Chloride Method2,6-dichloro-4-(methylsulfanyl)benzoyl chloride, Primary/Secondary Amine, Base
HydrazideEster-Hydrazine ReactionEster of this compound, Hydrazine Hydrate

Modifications at the Thioether Moiety (e.g., sulfoxides, sulfones, sulfonium (B1226848) salts)

The sulfur atom of the methylsulfanyl group is a versatile handle for further functionalization, primarily through oxidation to sulfoxides and sulfones, or alkylation to form sulfonium salts.

Sulfoxides and Sulfones: The oxidation of the thioether to a sulfoxide and subsequently to a sulfone introduces more polar functional groups, which can significantly alter the compound's solubility and electronic properties. Selective oxidation to the sulfoxide can be achieved using mild oxidizing agents, while stronger conditions will lead to the sulfone. A patent describes a method for the preparation of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(chlorosulfonyl)benzoyl chloride, indicating that the sulfonyl group is stable to the reaction conditions used to form the carboxylic acid. prepchem.com Another patent details the synthesis of 2-chloro-4-methylsulfonylbenzoic acid via the oxidation of 2-chloro-4-methylsulfonyltoluene with nitric acid. google.com

Sulfonium Salts: The thioether can act as a nucleophile and react with alkylating agents to form sulfonium salts. These salts are ionic and highly polar. The synthesis of sulfonium salts can be achieved by reacting the thioether with an alkyl halide.

The table below summarizes the modifications at the thioether moiety.

Thioether DerivativeGeneral Synthetic MethodReagents
SulfoxideControlled OxidationMild oxidizing agent (e.g., H₂O₂)
SulfoneOxidationStrong oxidizing agent (e.g., KMnO₄, nitric acid)
Sulfonium SaltAlkylationAlkylating agent (e.g., methyl iodide)

Functionalization of Aromatic Ring via Directed Metalation or Electrophilic Substitution

Introducing additional substituents onto the aromatic ring can further explore the chemical space. This can be achieved through directed metalation or electrophilic aromatic substitution.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.org The carboxylic acid group can act as a directing group, facilitating lithiation at the ortho position (C3 or C5). rsc.orgsemanticscholar.orgresearchgate.net In the case of 2,6-dichlorobenzoic acid, lithiation has been shown to occur at the C3 position. researchgate.net Subsequent quenching of the resulting aryllithium species with an electrophile allows for the introduction of a variety of functional groups at this position.

Electrophilic Aromatic Substitution: The electron-donating nature of the methylsulfanyl group and the electron-withdrawing nature of the dichloro and carboxylic acid groups will influence the regioselectivity of electrophilic aromatic substitution reactions. The directing effects of these groups would need to be considered for reactions such as nitration or halogenation. For instance, a patent describes the nitration of chlorinated benzoic acids using a mixture of nitric and sulfuric acid. google.com Another study details the ultrasonically assisted nitration of 2,6-dichlorobenzaldehyde (B137635) to yield 2,6-dichloro-4-nitrobenzaldehyde, suggesting that the position para to the carbonyl group is susceptible to nitration. scispace.com

Development of Prodrugs and Precursors for Controlled Release (in non-biological contexts)

In non-biological applications, such as materials science or agrochemistry, the concept of a precursor or a controlled-release formulation is valuable for delivering the active molecule in a predictable manner.

Prodrugs/Precursors: Ester and amide derivatives of this compound can act as precursors. These derivatives can be designed to undergo hydrolysis under specific conditions (e.g., changes in pH or temperature) to release the parent carboxylic acid. nih.govscielo.org.mx

Controlled Release Systems: The parent compound or its derivatives can be incorporated into polymer matrices or gels for controlled release. For example, Carbopol gels have been used for the controlled release of substituted benzoic acids, where the release kinetics are influenced by the properties of the drug and the gel matrix. nih.gov Such systems can be designed to release the compound over an extended period, which can be advantageous in various applications. nih.govmdpi.commdpi.com

Combinatorial Synthesis and Library Generation

The exploration of the chemical space surrounding this compound is a critical step in the discovery of novel analogs with potentially enhanced biological activities or improved physicochemical properties. Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of related compounds, enabling efficient structure-activity relationship (SAR) studies. Both solid-phase and solution-phase synthesis strategies can be employed to generate libraries based on the this compound scaffold.

Solid-Phase Synthesis Approach

Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification procedures that involve simple washing and filtration steps. A general strategy for the solid-phase synthesis of a library of amides derived from this compound is outlined below.

The core scaffold, this compound, can be immobilized onto a solid support, such as a rink amide resin. The carboxylic acid functional group of the scaffold can be activated using standard coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), to facilitate the attachment to the resin. Once the scaffold is anchored, a diverse range of building blocks can be introduced to generate a library of analogs.

For instance, a library of N-substituted amides can be synthesized by reacting the resin-bound scaffold with a variety of primary and secondary amines. This approach allows for the systematic exploration of the impact of different substituents at this position on the compound's activity. The final products are then cleaved from the resin, typically using a strong acid such as trifluoroacetic acid (TFA), to yield the desired library of amides.

Table 1: Representative Building Blocks for Solid-Phase Synthesis of Amide Derivatives

Building Block (Amine)Resulting Substituent (R)
BenzylamineBenzyl
2-Phenylethylamine2-Phenylethyl
CyclohexylamineCyclohexyl
MorpholineMorpholin-4-yl
PiperidinePiperidin-1-yl

Solution-Phase Synthesis Approach

Parallel solution-phase synthesis is another viable strategy for generating libraries of this compound derivatives. This method is often preferred for smaller, more focused libraries and can be more readily scaled up for the synthesis of larger quantities of individual compounds.

In a typical solution-phase approach, this compound can be converted to its more reactive acid chloride by treatment with a reagent like thionyl chloride or oxalyl chloride. This activated intermediate can then be reacted in parallel with a diverse set of nucleophiles, such as alcohols or amines, in a multi-well plate format. Each well would contain a different nucleophile, leading to the formation of a unique ester or amide derivative.

Purification of the resulting library members is a key consideration in solution-phase synthesis. Techniques such as liquid-liquid extraction, solid-phase extraction (SPE), or preparative high-performance liquid chromatography (HPLC) can be employed to isolate the desired products in sufficient purity for biological screening.

Table 2: Exemplary Library of Ester Derivatives via Solution-Phase Synthesis

Building Block (Alcohol)Resulting Ester Derivative
MethanolMethyl 2,6-dichloro-4-(methylsulfanyl)benzoate
EthanolEthyl 2,6-dichloro-4-(methylsulfanyl)benzoate
IsopropanolIsopropyl 2,6-dichloro-4-(methylsulfanyl)benzoate
Benzyl alcoholBenzyl 2,6-dichloro-4-(methylsulfanyl)benzoate

Library Design and Diversity

The design of the combinatorial library is crucial for maximizing the information obtained from subsequent biological screening. The selection of building blocks should aim to cover a broad range of chemical space, varying properties such as size, lipophilicity, hydrogen bonding capacity, and electronic effects. Computational tools can be utilized to assess the diversity of the designed library and to prioritize building blocks that are predicted to yield compounds with favorable drug-like properties.

By employing these combinatorial strategies, a large and diverse library of analogs based on the this compound scaffold can be efficiently synthesized. The screening of these libraries can provide valuable insights into the structure-activity relationships of this class of compounds, ultimately guiding the design of more potent and selective molecules for various applications.

Vii. Advanced Applications in Chemical Sciences and Materials Research

Utilization as a Building Block in Complex Molecule Synthesis

No specific studies were identified that describe the use of 2,6-dichloro-4-(methylsulfanyl)benzoic acid as a precursor for the synthesis of heterocyclic compounds. In principle, the functional groups present could be utilized in cyclization reactions to form various heterocyclic systems. For example, intramolecular reactions involving the carboxylic acid and a suitably introduced ortho-substituent could lead to the formation of benzofuranone or related structures. However, no such transformations have been reported in the available literature.

Similarly, there is no available data on the application of this compound in the construction of polyaromatic systems. While benzoic acid derivatives can be employed in reactions such as the construction of larger aromatic frameworks, specific examples involving this particular compound are not documented.

Role in Supramolecular Chemistry and Crystal Engineering

The carboxylic acid group of this compound makes it a potential candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The rigid structure and potential for hydrogen bonding could contribute to the formation of stable, porous networks. However, a thorough search of the literature did not uncover any reports of its use in the synthesis of either MOFs or COFs.

The potential for this compound to engage in self-assembly through hydrogen bonding (via the carboxylic acid) and other non-covalent interactions has not been explored in published research. Such studies are fundamental to understanding its behavior in the solid state and in solution, which could inform its application in crystal engineering and materials science.

Application in Polymer Chemistry and Functional Materials Development

There is currently no information available regarding the incorporation of this compound into polymers or its use in the development of functional materials. Its di-chloro substitution could potentially be exploited for polycondensation reactions, but no such polymers have been described.

Incorporation into Polymer Backbones or Side Chains

There is no specific research documenting the incorporation of this compound into either polymer backbones or side chains. In principle, the carboxylic acid group could be utilized for polymerization reactions. For instance, it could undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. In such a scenario, the dichloro- and methylsulfanyl-substituted phenyl ring would become an integral part of the polymer backbone, potentially imparting specific properties such as altered thermal stability, solubility, or refractive index.

Alternatively, the molecule could be attached as a pendant group to a pre-existing polymer. This could be achieved by first modifying the carboxylic acid to a more reactive functional group, which could then be grafted onto a polymer with suitable reactive sites. Such side-chain functionalization could be a route to modify the surface properties or introduce specific functionalities to a polymer.

A hypothetical example of its use as a monomer is presented in the table below:

Polymer TypePotential Co-monomerPotential LinkageResulting Polymer
PolyesterEthylene glycolEsterPoly(ethylene 2,6-dichloro-4-(methylsulfanyl)benzoate)
PolyamideHexamethylenediamineAmidePoly(hexamethylene 2,6-dichloro-4-(methylsulfanyl)benzamide)

It is important to reiterate that these are theoretical possibilities, and no published studies have confirmed the successful polymerization of this compound.

Role in Advanced Catalysis (ligand or precursor)

Currently, there are no reports on the use of this compound as a ligand or a precursor in advanced catalysis. The presence of potential coordinating atoms (oxygen from the carboxylate and sulfur from the methylsulfanyl group) suggests that this molecule could, in theory, act as a ligand for metal centers. The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atoms, could modulate the catalytic activity of a coordinated metal.

For example, it could potentially form complexes with transition metals that are active in various catalytic transformations, such as cross-coupling reactions or oxidations. The sterically hindered environment around a potential metal-binding site, due to the ortho-chlorine atoms, might also lead to specific selectivities in catalytic reactions.

The table below outlines the potential, yet unproven, roles in catalysis:

Catalytic RolePotential Metal CenterPotential Catalytic Application
LigandPalladium, Copper, RhodiumCross-coupling reactions, C-H activation
PrecursorMetal-Organic Frameworks (MOFs)Heterogeneous catalysis

Further research would be necessary to synthesize and characterize any such metal complexes and to evaluate their catalytic efficacy.

Probes for Chemical Biology or Mechanistic Studies (excluding direct biological effects)

There is no documented use of this compound as a chemical probe for mechanistic studies in a non-biological context. Chemical probes are molecules designed to investigate and visualize molecular processes. While the structural features of this compound might be adaptable for such purposes, for instance, by incorporating a reporter group, no such applications have been described.

In mechanistic studies, isotopically labeled versions of this molecule could theoretically be used to trace reaction pathways. However, no such studies involving this compound have been published.

Application as an Analytical Reagent or Standard (excluding biological sample analysis)

There is no evidence to suggest that this compound is used as an analytical reagent or standard for applications outside of biological sample analysis. While chlorinated benzoic acids can be analytes of interest in environmental analysis, this specific compound is not listed as a common analytical standard.

For a compound to serve as an analytical standard, it must be available in high purity and have well-characterized properties. Although it is commercially available from some chemical suppliers, its certification as a standard reference material for non-biological analytical chemistry has not been established.

Viii. Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing robust methods for separating and quantifying components within a mixture. For 2,6-dichloro-4-(methylsulfanyl)benzoic acid, both high-performance liquid chromatography and gas chromatography represent viable and powerful analytical approaches.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is particularly well-suited for this analyte.

Method development for this compound would typically involve optimizing the stationary phase, mobile phase composition, flow rate, and detector settings. A common choice for the stationary phase would be a C18 column, which separates compounds based on their hydrophobicity. oup.comresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, often with an acidic modifier like phosphoric acid or formic acid to ensure the benzoic acid is in its protonated form, leading to better peak shape and retention. sielc.comsielc.com

A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating the target compound from impurities with different polarities. oup.comresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic ring and carboxylic acid functional groups in the molecule absorb ultraviolet light. The detection wavelength would be set at or near the compound's absorption maximum, likely in the 210-240 nm range, to achieve high sensitivity. oup.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Expected Retention Time ~15 minutes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Benzoic acids, including this compound, are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert the acidic functional group into a more volatile ester, such as a methyl ester. psu.edu This can be achieved by reacting the compound with a methylating agent.

Once derivatized, the resulting methyl 2,6-dichloro-4-(methylsulfanyl)benzoate can be readily analyzed by GC. A non-polar or medium-polarity capillary column, such as one coated with 5% phenyl methyl siloxane, is often used for separation. nist.gov The separation is based on the boiling points and interactions of the analytes with the stationary phase. Detection can be performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of the fragmented ions. nih.gov

Table 2: Representative GC Method Parameters for the Analysis of Derivatized this compound

ParameterCondition
Derivatization Agent Trimethylsilylation or methylation agent
Column 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 50-400 m/z

The molecule this compound itself is achiral and therefore does not exist as enantiomers. However, if a chiral center were introduced into the molecule through synthesis or derivatization, chiral chromatography would be the method of choice for separating the resulting enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. youtube.com While not directly applicable to the parent compound, this methodology is important to consider in the context of its potential derivatives. nih.gov

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. nih.govcsus.edu In CZE, separation is based on the differential migration of ions in an electric field. The benzoic acid, being anionic at neutral or basic pH, would migrate towards the anode.

The separation can be optimized by adjusting the pH and concentration of the background electrolyte, which is often a borate (B1201080) buffer. nih.gov Additives such as organic modifiers or cyclodextrins can be included in the buffer to enhance selectivity and resolution. researchgate.net Detection is typically performed using a UV detector integrated into the CE instrument. nih.gov CE methods are known for their high resolving power, short analysis times, and low consumption of sample and reagents. nih.gov

Spectrophotometric Methods for Concentration Determination

UV-Vis spectrophotometry can be a straightforward and rapid method for determining the concentration of this compound in a pure solution. The compound is expected to exhibit characteristic UV absorbance due to its aromatic and carboxylic acid moieties. researchgate.netacademie-sciences.fr The absorption spectrum would likely show distinct peaks, and the wavelength of maximum absorbance (λmax) could be used for quantification. rsc.orgnih.gov

The concentration can be determined by measuring the absorbance of a solution at the λmax and applying the Beer-Lambert law, provided a calibration curve has been established using standards of known concentration. The pH of the solution can influence the absorption spectrum due to the protonation state of the carboxylic acid group, a factor that must be controlled for accurate measurements. rsc.orgnih.gov

Table 3: Expected UV-Vis Spectrophotometric Data for this compound

ParameterExpected Value
λmax in Ethanol ~225-235 nm
λmax in Aqueous Buffer (pH 7) ~270-280 nm
Molar Absorptivity (ε) Dependent on solvent and pH

Electrochemical Sensing Methodologies

Electrochemical methods offer a sensitive and often portable approach for the detection of electroactive compounds. Chlorinated aromatic compounds can be susceptible to electrochemical reduction or oxidation. acs.orgnih.gov An electrochemical sensor for this compound could be developed based on the oxidation of the methylsulfanyl group or the reduction of the chlorinated aromatic ring. electrochem.org

Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) could be employed to study the electrochemical behavior of the compound and to develop a quantitative method. wiley.com A working electrode, such as a glassy carbon electrode, could be used, and the current response at a specific potential would be proportional to the concentration of the analyte. nih.gov These methods can be highly sensitive and selective, particularly when modified electrodes are used to enhance the electrochemical response. nih.gov

Quality Control and Reference Standard Applications

The reliability and accuracy of any analytical methodology are fundamentally dependent on the quality of the reference materials used. For this compound, its role as a reference standard is crucial for ensuring the identity, purity, and concentration of the compound in various analytical settings, from research and development to manufacturing quality control. A thoroughly characterized reference standard serves as the benchmark against which analytical results are measured, ensuring consistency and comparability of data across different laboratories and time points.

The qualification of this compound as a reference standard is documented in a Certificate of Analysis (CoA). This document provides a comprehensive summary of the analytical tests performed to confirm the material's identity and purity. The CoA is a critical component of quality assurance, offering evidence that the reference material meets the stringent specifications required for its intended use.

Key quality control parameters typically assessed for a reference standard of this compound are detailed in a representative Certificate of Analysis. These tests confirm the compound's structure and establish its purity, often using a combination of chromatographic and spectroscopic techniques. While purity levels can vary by supplier and intended application, a purity of 95% or higher is common for chemical reagents. For use as a certified reference material, purity is often determined with a high degree of accuracy.

Table 1: Representative Certificate of Analysis for this compound

Test Specification Result Method
Appearance White to Off-White Solid Conforms Visual Inspection
Identity (¹H NMR) Conforms to structure Conforms ¹H Nuclear Magnetic Resonance
Identity (MS) Conforms to structure Conforms Mass Spectrometry
Purity (HPLC) ≥ 95.0% 98.6% High-Performance Liquid Chromatography
Purity (qNMR) Report Value 98.2% (± 0.5%) Quantitative Nuclear Magnetic Resonance
Residual Solvents Meets requirements Conforms Gas Chromatography-Mass Spectrometry (GC-MS)

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |

This table is a representative example and values may vary between different batches and suppliers.

In its application, the this compound reference standard is indispensable for the quantitative analysis of the compound itself. For instance, in High-Performance Liquid Chromatography (HPLC) methods, a precisely weighed amount of the reference standard is used to prepare a calibration curve. This curve allows for the accurate determination of the concentration of this compound in unknown samples by comparing their chromatographic peak areas to the standard's response.

Furthermore, this reference standard is essential for method validation, a requirement by regulatory bodies in many industries. During validation, the reference standard is used to assess key analytical performance characteristics such as:

Accuracy: Determining the closeness of test results to the true value.

Precision: Measuring the degree of agreement among individual tests when the procedure is applied repeatedly.

Specificity: Ensuring the analytical method can accurately assess the analyte in the presence of other components like impurities or related substances.

Linearity: Demonstrating that the analytical procedure's results are directly proportional to the concentration of the analyte in samples.

Limit of Detection (LOD) & Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.

The use of a well-characterized reference standard for this compound underpins the quality and validity of analytical data, ensuring that products and research meet the required scientific and regulatory standards.

Ix. Environmental Chemistry and Degradation Pathways Academic Research Focus

Photodegradation Studies and Mechanisms

Photodegradation, the breakdown of molecules by light, is a crucial environmental process. For aromatic compounds like 2,6-dichloro-4-(methylsulfanyl)benzoic acid, this process can be initiated by the absorption of ultraviolet (UV) radiation from sunlight. The expected mechanisms would involve the cleavage of the carbon-chlorine bonds or the transformation of the methylsulfanyl and carboxylic acid groups. However, specific studies detailing the quantum yield, reaction kinetics, and identification of photoproducts for this particular compound are not available in the current body of scientific literature.

Chemical Hydrolysis Pathways

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of this compound to hydrolysis would depend on the pH and temperature of the surrounding water. The carboxylic acid group is generally stable to hydrolysis. The carbon-chlorine bonds on the aromatic ring are typically resistant to hydrolysis under normal environmental conditions. The methylsulfanyl group could potentially be oxidized, but its susceptibility to hydrolysis is not well-documented for this specific molecular structure. Without experimental data, any proposed hydrolysis pathways remain speculative.

Methodologies for Monitoring Environmental Fate

The detection and quantification of chemical compounds in environmental samples are critical for understanding their fate and transport. Standard analytical techniques for monitoring organic micropollutants like this compound would likely involve sample extraction followed by instrumental analysis.

Commonly employed methods for similar compounds include:

High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometry detectors, HPLC is a versatile technique for separating and quantifying non-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly effective for the identification and quantification of volatile and semi-volatile organic compounds. Derivatization of the carboxylic acid group might be necessary to improve its volatility for GC analysis.

The development and validation of specific analytical methods for this compound in various environmental matrices such as water, soil, and sediment would be a prerequisite for any meaningful environmental monitoring study.

X. Future Research Directions and Emerging Paradigms for 2,6 Dichloro 4 Methylsulfanyl Benzoic Acid

Exploration of Novel Synthetic Pathways and Catalytic Systems

The future of synthesizing 2,6-dichloro-4-(methylsulfanyl)benzoic acid will likely focus on moving beyond traditional multi-step procedures, which may involve harsh reagents and generate significant waste. Research is expected to gravitate towards the development of more elegant and efficient synthetic routes.

Key Research Objectives:

C-H Activation: Direct, late-stage functionalization of simpler aromatic precursors through catalytic C-H activation represents a highly attractive strategy. This would circumvent the need for pre-functionalized starting materials and multiple activation/deactivation steps. Catalytic systems based on transition metals like palladium, rhodium, or copper could be explored to selectively introduce the chloro and methylsulfanyl groups onto a benzoic acid scaffold.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds. Future work may involve designing flow processes that allow for the sequential, one-pot synthesis of this compound from basic starting materials, minimizing intermediate purification steps.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This approach could be investigated for the introduction of the methylsulfanyl group or for the chlorination steps, potentially offering alternative reaction pathways with improved functional group tolerance.

Catalytic SystemPotential AdvantagesResearch Focus
Transition Metal Catalysis (e.g., Pd, Cu, Rh)High selectivity, potential for C-H activationDevelopment of ligands to control regioselectivity, optimization of reaction conditions.
Biocatalysis (e.g., Engineered Enzymes)High specificity, mild reaction conditions, environmentally friendlyIdentification or engineering of enzymes capable of selective halogenation or methylation.
OrganocatalysisMetal-free, often lower toxicity, readily available catalystsDesign of small organic molecules to catalyze key bond-forming reactions.

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis and reactivity of this compound is crucial for process optimization and the discovery of new applications. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Areas for Investigation:

Kinetic Studies: Detailed kinetic analysis of the key synthetic steps can provide insights into the reaction order, rate-determining steps, and the influence of various parameters such as catalyst loading, temperature, and reactant concentrations.

Spectroscopic Analysis: In-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can be used to monitor the reaction progress in real-time, identify transient intermediates, and build a more complete picture of the reaction pathway.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ³⁴S) can help to trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.

Integration into Advanced Functional Materials

The unique combination of a carboxylic acid group, halogen atoms, and a sulfur-containing moiety suggests that this compound could serve as a valuable building block for a variety of functional materials.

Potential Applications:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal nodes, forming porous crystalline structures. The dichloro and methylsulfanyl groups could be used to tune the pore environment, affecting properties such as gas sorption, separation, and catalysis.

Conducting Polymers: As a monomer, derivatives of this compound could be polymerized to create materials with interesting electronic properties. The sulfur atom, in particular, can enhance electronic conductivity.

Luminescent Materials: The aromatic core and the presence of heavy atoms (chlorine) and a sulfur atom could lead to interesting photophysical properties, including phosphorescence. Future work could explore the incorporation of this moiety into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or chemical sensors.

Development of Structure-Property Relationships for Material Science Applications

To guide the rational design of new materials based on this compound, a systematic investigation of its structure-property relationships is essential. This involves synthesizing a library of derivatives and characterizing how systematic changes in the molecular structure affect the macroscopic properties of the resulting materials.

Structural ModificationPotential Impact on Material Properties
Variation of the sulfur oxidation state (sulfoxide, sulfone)Alteration of electronic properties, polarity, and hydrogen bonding capabilities.
Replacement of chlorine with other halogens (Br, I)Tuning of intermolecular interactions (halogen bonding), and potential for enhanced phosphorescence.
Derivatization of the carboxylic acid group (esters, amides)Modification of solubility, processability, and self-assembly behavior.

Green Chemistry Innovations in Synthesis and Application

The principles of green chemistry will be a central theme in future research involving this compound. The goal will be to develop synthetic methods and applications that are more sustainable and have a lower environmental impact.

Key Green Chemistry Approaches:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical CO₂, or bio-derived solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Renewable Feedstocks: Exploring the possibility of deriving the starting materials for the synthesis of this compound from renewable resources.

Catalysis over Stoichiometric Reagents: Favoring the use of catalytic amounts of reagents over stoichiometric ones to reduce waste and improve efficiency. wjpmr.com

Leveraging Computational Chemistry for Rational Design and Discovery

Computational chemistry and molecular modeling will play an increasingly important role in accelerating research on this compound. These tools can be used to predict molecular properties, guide experimental design, and provide insights into reaction mechanisms and material properties.

Computational Approaches and Their Applications:

Density Functional Theory (DFT): Can be used to calculate molecular geometries, electronic structures, and spectroscopic properties. This can aid in understanding the reactivity of the molecule and in predicting the properties of new derivatives. nih.gov

Molecular Dynamics (MD) Simulations: Can be employed to study the self-assembly of molecules and the bulk properties of materials derived from this compound.

Virtual Screening: For applications in areas like drug discovery or materials science, computational screening of virtual libraries of derivatives can help to identify promising candidates for synthesis and experimental testing.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a range of fields, from synthetic chemistry and materials science to sustainable technologies.

Q & A

Q. What are the optimal synthetic routes for 2,6-dichloro-4-(methylsulfanyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential sulfonation, chlorination, and methylation. For example:

Sulfonation : Start with 4-mercaptobenzoic acid under controlled sulfuric acid conditions to introduce the sulfanyl group.

Chlorination : Use chlorinating agents like PCl₅ or SOCl₂ in anhydrous conditions to substitute hydrogen atoms at positions 2 and 3.

Methylation : Introduce the methyl group to the sulfanyl moiety using methyl iodide (CH₃I) in the presence of a base (e.g., NaH).

Q. Critical Factors :

  • Temperature control during chlorination (exothermic reactions may lead to over-chlorination).
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Table 1 : Comparative Yields Under Different Conditions

StepReagentTemp (°C)Yield (%)
SulfonationH₂SO₄ (fuming)12078
ChlorinationPCl₅, DMF catalyst8065
MethylationCH₃I, NaH2585

Q. How can researchers ensure purity and characterize this compound post-synthesis?

Methodological Answer:

  • Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) or recrystallization in ethanol.
  • Characterization :
    • NMR : Analyze ¹H and ¹³C NMR in DMSO-d₆. Key signals:
  • Methylsulfanyl (δ 2.5 ppm, singlet).
  • Aromatic protons (δ 7.8–8.2 ppm, doublets).
    • Mass Spectrometry : ESI-MS in negative ion mode (expected [M-H]⁻ at m/z 263.5).
    • Elemental Analysis : Confirm %C, %H, %Cl, and %S .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., overlapping signals in NMR) be resolved?

Methodological Answer:

  • High-Resolution Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals. For example, HSQC can distinguish C4 and C6 carbons in the benzoic acid backbone.
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis. A study on analogous sulfonylbenzoic acids (e.g., 4-sulfonyldibenzoic acid) confirmed substituent positions using monoclinic crystal systems .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian 16, B3LYP/6-311++G(d,p) basis set) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing carboxylic acid group deactivates the ring, directing substituents to meta/para positions.
  • Methylsulfanyl Group Effects : The –SMe group is weakly electron-donating, enhancing reactivity at ortho positions.
  • Kinetic Studies : Monitor reactions via UV-Vis spectroscopy (λ = 270 nm) to determine rate constants under varying pH and solvent polarities .

Table 2 : Reactivity in Different Solvents (Pseudo-First-Order Rate Constants)

SolventDielectric Constantk (s⁻¹) ×10³
DMSO47.25.8
Acetonitrile37.53.2
Chloroform4.81.1

Q. How does this compound interact with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). The methylsulfanyl group may occupy hydrophobic pockets, while the carboxylic acid hydrogen-bonds with Arg120.
  • In Vitro Assays : Test inhibition of COX-2 activity via ELISA (IC₅₀ determination) or fluorescence polarization .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLM) with LC-MS/MS quantification .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C in amber vials to prevent photodegradation.
    • Solvent : Store in anhydrous DMSO or ethanol (prevents hydrolysis of the sulfanyl group).
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.